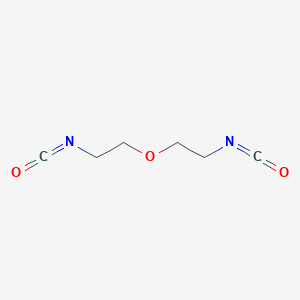
1-Isocyanato-2-(2-isocyanatoethoxy)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyanato-2-(2-isocyanatoethoxy)ethane is an organic compound with the molecular formula C6H10N2O3. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives.
準備方法
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane can be synthesized through the reaction of ethylene glycol with phosgene, followed by the reaction with ammonia to form the corresponding urea derivative. This urea derivative is then treated with phosgene again to yield the diisocyanate.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can polymerize to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used to react with the isocyanate groups under mild conditions, typically at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as dibutyltin dilaurate or triethylamine are often used to accelerate the reactions.
Major Products:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed by the polymerization with polyols.
科学的研究の応用
1-Isocyanato-2-(2-isocyanatoethoxy)ethane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Utilized in the development of drug delivery systems and medical adhesives.
Industry: Integral in the production of polyurethane foams, coatings, and adhesives, which are used in construction, automotive, and packaging industries.
作用機序
The mechanism of action of 1-isocyanato-2-(2-isocyanatoethoxy)ethane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of urethane or urea linkages. This reactivity is harnessed in the production of polyurethanes and other polymeric materials.
類似化合物との比較
Toluene Diisocyanate (TDI): Another widely used diisocyanate in the production of polyurethanes.
Methylenediphenyl Diisocyanate (MDI): Commonly used in the production of rigid polyurethane foams.
Uniqueness: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane is unique due to its aliphatic structure, which imparts different physical and chemical properties compared to aromatic diisocyanates like TDI and MDI. This aliphatic nature often results in lower toxicity and different mechanical properties in the resulting polymers.
特性
CAS番号 |
25595-74-8 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC名 |
1-isocyanato-2-(2-isocyanatoethoxy)ethane |
InChI |
InChI=1S/C6H8N2O3/c9-5-7-1-3-11-4-2-8-6-10/h1-4H2 |
InChIキー |
QLOQTKGUQKAAAB-UHFFFAOYSA-N |
正規SMILES |
C(COCCN=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


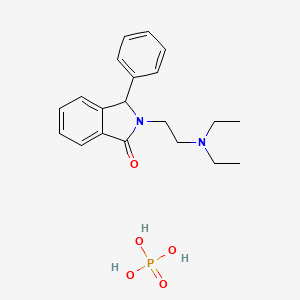
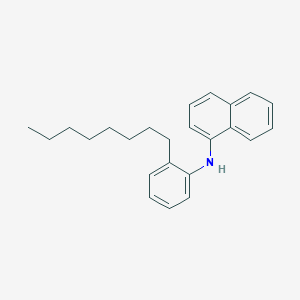
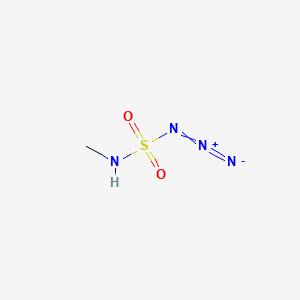
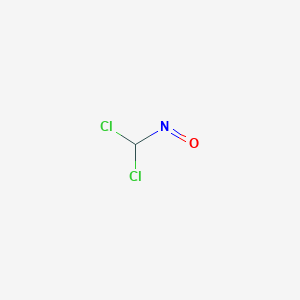
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
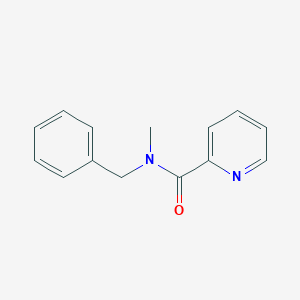
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
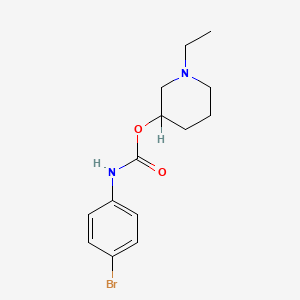
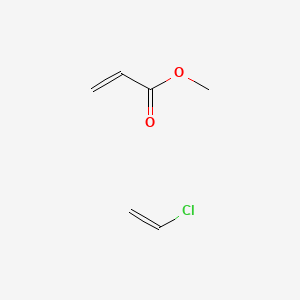
![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)

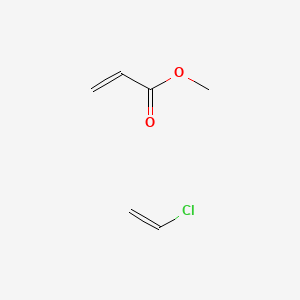
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
